molecular formula C11H13FN4O4 B14003625 2-Fluoro-6-methyl-9-pentofuranosyl-9h-purine CAS No. 16032-21-6

2-Fluoro-6-methyl-9-pentofuranosyl-9h-purine

Cat. No.: B14003625
CAS No.: 16032-21-6
M. Wt: 284.24 g/mol
InChI Key: LCYDKNXPSZFZEE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine is a synthetic compound that belongs to the class of fluorinated purines. This compound is characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a pentofuranosyl group at the 9-position of the purine ring. Fluorinated purines are known for their diverse biological activities and are widely used in medicinal chemistry and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in the presence of aqueous fluoroboric acid . The methyl group can be introduced through selective alkylation reactions.

Industrial Production Methods

Industrial production of 2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles, leading to the formation of substituted purines.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.

    Alkylation and Acylation: The methyl group at the 6-position can participate in alkylation and acylation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted purines, while oxidation and reduction reactions can lead to changes in the oxidation state of the purine ring.

Scientific Research Applications

2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The fluorine atom at the 2-position enhances the compound’s stability and resistance to enzymatic degradation. The compound can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-methyl-9-pentofuranosyl-9H-purine is unique due to the presence of both the fluorine atom and the methyl group, which confer distinct physicochemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the methyl group can influence its interaction with biological targets.

Properties

CAS No.

16032-21-6

Molecular Formula

C11H13FN4O4

Molecular Weight

284.24 g/mol

IUPAC Name

2-(2-fluoro-6-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H13FN4O4/c1-4-6-9(15-11(12)14-4)16(3-13-6)10-8(19)7(18)5(2-17)20-10/h3,5,7-8,10,17-19H,2H2,1H3

InChI Key

LCYDKNXPSZFZEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)F)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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